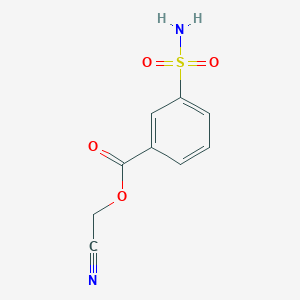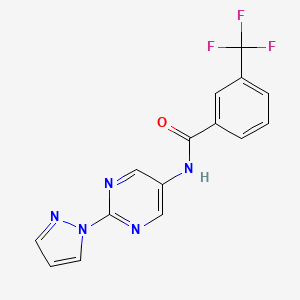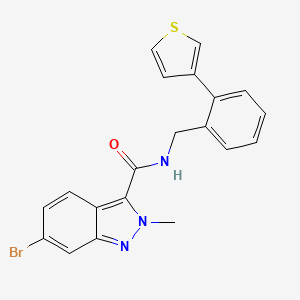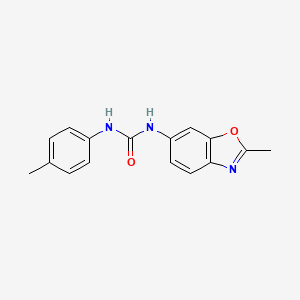![molecular formula C15H17N3O4S B2526953 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893946-51-5](/img/structure/B2526953.png)
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex molecule that appears to be related to flavoring substances and pyrazoline derivatives. While the exact compound is not directly discussed in the provided papers, similar compounds with related structures are mentioned. For instance, the first paper discusses a flavoring substance that does not occur naturally and is used in certain food categories, excluding beverages except for milk and dairy-based beverages . The second paper describes the synthesis of a pyrazoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant properties .
Synthesis Analysis
The synthesis of related pyrazoline derivatives involves a two-step reaction process. In the second paper, a novel pyrazoline compound is synthesized using a catalyst prepared from sodium impregnated on activated chicken eggshells (Na-ACE). The first step is the preparation of chalcone through a base-catalyzed aldol condensation of 2-hydroxyacetophenone and 3-methoxybenzaldehyde. The chalcone is then reacted with hydrazine hydrate to yield the corresponding pyrazoline . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The structure elucidation techniques such as FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR are employed to confirm the successful synthesis of these compounds . These techniques would also be relevant for analyzing the molecular structure of this compound to ensure the correct formation of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoline derivatives include aldol condensation and subsequent reaction with hydrazine hydrate . The reactivity of the pyrazoline ring and the substituents attached to it can lead to various chemical transformations. The flavoring substance discussed in the first paper is not intended for use in beverages that are not opaque due to the potential for phototransformation, which indicates that the compound may undergo chemical reactions when exposed to light .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the antioxidant activity of the synthesized pyrazoline derivative is evaluated using the DPPH radical scavenging method, suggesting that the compound has significant antioxidant properties . The safety assessment of the flavoring substance in the first paper, which shares some structural features with pyrazoline derivatives, includes a 90-day oral gavage study in rats and a developmental toxicity study, indicating no adverse effects at certain doses . These studies provide insights into the toxicity and safety profile of related compounds.
科学的研究の応用
Anticancer Activities
One study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. These compounds were synthesized using methyl 3-methoxy-5-methylbenzoate as a key intermediate. The synthesized compounds were tested for anticancer activity against 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition across eight cancer cell lines (Al-Sanea et al., 2020).
Antioxidant Activity
Another research area involves novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These compounds have been synthesized, characterized, and evaluated for their antioxidant activity in vitro, demonstrating significant potential (Chkirate et al., 2019).
Herbicide Mechanism of Action
Research on chloroacetamide herbicides like alachlor and metolachlor, which share functional groups with the compound of interest, has provided insights into their mechanism of action and metabolism in green algae and agricultural crops, highlighting their selective herbicidal activity (Weisshaar & Böger, 1989).
Metabolic Studies
Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes have shed light on the metabolic pathways and potential toxicological implications of compounds with similar structures, providing crucial data for understanding their biotransformation and safety profiles (Coleman et al., 2000).
Synthesis of Heterocycles
The synthesis and evaluation of heterocyclic compounds like 1,3,4-oxadiazole and pyrazoles for potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions represent another area of interest. These studies contribute to the development of new therapeutic agents with promising pharmacological profiles (Faheem, 2018).
特性
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-3-5-11(6-4-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZULUKVKWTGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)



![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

